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4,4'-Methylenebis(2,6-dibromophenol)

Flame Retardant Efficiency Bromine Density Material Science

Choose 4,4'-Methylenebis(2,6-dibromophenol) (TBBPF) for applications demanding superior thermal stability. With a melting point of 224-226°C and 61.9% bromine content, TBBPF outperforms TBBPA in high-temperature engineering thermoplastics (PBT, PET) and epoxy encapsulation. Its methylene bridge prevents premature degradation common in isopropylidene-bridged analogs. Achieve target UL 94 ratings at lower loading levels.

Molecular Formula C13H8Br4O2
Molecular Weight 515.8 g/mol
CAS No. 21825-03-6
Cat. No. B13736671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis(2,6-dibromophenol)
CAS21825-03-6
Molecular FormulaC13H8Br4O2
Molecular Weight515.8 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)CC2=CC(=C(C(=C2)Br)O)Br
InChIInChI=1S/C13H8Br4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2
InChIKeyWPZJSWWEEJJSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Methylenebis(2,6-dibromophenol) (CAS 21825-03-6) Procurement: Core Physical and Chemical Identity


4,4'-Methylenebis(2,6-dibromophenol), also referred to as Tetrabromobisphenol F (TBBPF), is a brominated bisphenol flame retardant with the molecular formula C13H8Br4O2 and a molecular weight of 515.82 g/mol . It is characterized by a methylene bridge linking two 2,6-dibromophenol rings, resulting in a theoretical bromine content of approximately 61.9% . Its physical properties include a melting point of 224-226 °C, a boiling point of 460.9 °C at 760 mmHg, a density of 2.238 g/cm³, and a predicted pKa of 8.11 .

Why Generic 'Tetrabromobisphenol' Substitution Fails for CAS 21825-03-6


The class of brominated bisphenol flame retardants cannot be generically interchanged due to structure-driven differences in thermal stability and reactivity. While Tetrabromobisphenol A (TBBPA, CAS 79-94-7) is the most common analog, it possesses an isopropylidene bridge that results in a significantly lower melting point (180-184 °C) and decomposition temperature (~316 °C) . In contrast, 4,4'-Methylenebis(2,6-dibromophenol) features a single methylene bridge, which provides a higher melting point (224-226 °C) and higher bromine density . Substituting TBBPA for TBBPF in formulations requiring high-temperature processing or maximum bromine efficiency per unit mass can lead to premature thermal degradation, reduced flame retardancy, and compromised material integrity. The following quantitative evidence establishes where TBBPF differentiates from its closest analogs.

Quantitative Differentiation Evidence for 4,4'-Methylenebis(2,6-dibromophenol) (CAS 21825-03-6)


Higher Bromine Content per Unit Mass vs. Tetrabromobisphenol A

4,4'-Methylenebis(2,6-dibromophenol) (TBBPF) delivers a higher bromine payload per gram compared to Tetrabromobisphenol A (TBBPA), the most widely used brominated bisphenol flame retardant. The methylene bridge structure of TBBPF yields a molecular weight of 515.82 g/mol with 4 bromine atoms, equating to a theoretical bromine content of 61.9%, while TBBPA (molecular weight 543.92 g/mol, also with 4 bromine atoms) contains only 58.8% bromine by weight . This represents a 5.3% relative increase in active flame-retarding element per unit mass .

Flame Retardant Efficiency Bromine Density Material Science

Higher Melting Point Enabling Broader Processing Window vs. TBBPA

4,4'-Methylenebis(2,6-dibromophenol) exhibits a melting point range of 224-226 °C , which is approximately 40-42 °C higher than that of Tetrabromobisphenol A (TBBPA), reported at 180-184 °C . The single methylene bridge in TBBPF provides a more rigid molecular geometry compared to the isopropylidene bridge in TBBPA, contributing to stronger intermolecular forces and higher thermal resistance . This differential is critical for high-temperature polymer compounding operations (e.g., engineering thermoplastics like PBT, PET, or polycarbonate) where TBBPA may undergo premature melting, phase separation, or thermal degradation.

Thermal Stability Polymer Processing Flame Retardant

Higher Boiling Point and Thermal Stability Range vs. TBBPA

The boiling point of 4,4'-Methylenebis(2,6-dibromophenol) is reported at 460.9 °C at 760 mmHg , significantly exceeding that of TBBPA, which decomposes at approximately 316 °C . TBBPA is known to undergo thermal degradation even at temperatures as low as 185 °C, with intensified decomposition occurring around 300 °C . The approximately 145 °C higher boiling point of TBBPF indicates a substantially wider thermal processing window, making it more suitable for high-temperature polymer systems such as polybutylene terephthalate (PBT) and polyethylene terephthalate (PET), which are processed above 250 °C.

Thermal Degradation Flame Retardant Polymer Processing

Higher Density Reflecting Compact Molecular Packing vs. TBBPA

The density of 4,4'-Methylenebis(2,6-dibromophenol) is 2.238 g/cm³ , compared to TBBPA's reported density of 2.1-2.18 g/cm³ . The approximately 2.7-6.6% higher density of TBBPF reflects tighter molecular packing facilitated by the single methylene bridge, which lacks the steric bulk of TBBPA's isopropylidene group . Higher density in a flame retardant additive can contribute to reduced volume loading, potentially advantageous in space-constrained electronic encapsulation or thin-wall component applications.

Molecular Packing Density Material Science

Similar pKa Suggests Comparable Reactivity Profile to TBBPA

The predicted pKa of 4,4'-Methylenebis(2,6-dibromophenol) is 8.11 ± 0.10 , which is closely aligned with the phenolic hydroxyl reactivity of TBBPA, which has a reported pKa range associated with its brominated bisphenol structure . The comparable acidity indicates that TBBPF can serve as a drop-in reactive flame retardant in epoxy resin formulations, reacting with epoxy groups via the same phenolic hydroxyl mechanism as TBBPA, without requiring reformulation of catalyst systems or curing schedules .

Reactivity pKa Epoxy Resin Chemistry

Methylene Bridge Structural Differentiation from TBBPA Isopropylidene Bridge

The fundamental structural distinction between 4,4'-Methylenebis(2,6-dibromophenol) (TBBPF) and TBBPA lies in the bridging group: TBBPF features a single methylene (–CH2–) bridge, while TBBPA incorporates an isopropylidene (–C(CH3)2–) bridge . This structural difference is the root cause of TBBPF's higher melting point (+40-42 °C), higher boiling point (+~145 °C), and higher density . The isopropylidene bridge in TBBPA is known to be a weak point during thermal degradation, where cleavage at the quaternary carbon contributes to lower thermal stability . The absence of this quaternary carbon in TBBPF's methylene bridge eliminates this degradation pathway, contributing to the enhanced thermal properties observed.

Molecular Structure Thermal Stability Flame Retardant Design

Priority Application Scenarios for 4,4'-Methylenebis(2,6-dibromophenol) (CAS 21825-03-6) Based on Quantitative Evidence


High-Temperature Engineering Thermoplastic Compounding (PBT, PET, Polycarbonate Alloys)

The enhanced thermal stability of 4,4'-Methylenebis(2,6-dibromophenol) (TBBPF), evidenced by its 224-226 °C melting point and 460.9 °C boiling point , positions it as a superior additive flame retardant for engineering thermoplastics processed at elevated temperatures (250-300 °C). In contrast, TBBPA's lower thermal stability (decomposition ~316 °C) poses a risk of premature degradation and bromine loss during compounding of PBT or PET. The higher bromine content of TBBPF (61.9% vs. 58.8% for TBBPA) further enables lower loading levels to achieve target UL 94 ratings, minimizing the impact on mechanical properties in thin-wall electronic connector and automotive under-hood applications.

Reactive Flame Retardant Monomer for Brominated Epoxy Resins in Printed Circuit Boards

The comparable phenolic hydroxyl pKa (predicted 8.11) of TBBPF to established reactive flame retardants like TBBPA enables its direct incorporation into epoxy advancement reactions without reformulation of catalyst or curing systems . The resulting brominated epoxy resin benefits from TBBPF's inherently higher thermal stability, potentially yielding FR-4 laminates with improved thermal reliability and reduced bromine ion migration under high-humidity, high-temperature operating conditions. This is particularly relevant for semiconductor encapsulation formulations where extractable halogens must be minimized .

Flame Retardant for High-Density, Space-Constrained Electronic Encapsulation

The higher density of TBBPF (2.238 g/cm³) compared to TBBPA (2.1 g/mL) translates to reduced volumetric loading for a given mass of flame retardant. In electronic encapsulation applications such as semiconductor packaging, power modules, and miniature connectors, where void space is at a premium, the denser TBBPF can help achieve the required bromine concentration within tighter volume constraints. Additionally, the higher melting point reduces the risk of additive phase change during thermal cycling of the encapsulated device.

Structure-Property-Driven Flame Retardant Design and Academic Research

The well-defined structural difference between TBBPF (methylene bridge) and TBBPA (isopropylidene bridge) provides a clean model system for studying the relationship between bridging group chemistry and flame retardant performance . The approximately 145 °C difference in boiling point and 40-42 °C difference in melting point can be directly attributed to the elimination of the quaternary carbon degradation pathway present in TBBPA . Researchers investigating next-generation brominated flame retardants can use TBBPF as a benchmark for thermal stability, while exploring modifications that preserve its advantages while further improving environmental compatibility.

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